molecular formula C7H8ClIN2 B14860914 2-(4-Chloro-6-iodopyridin-2-YL)ethanamine

2-(4-Chloro-6-iodopyridin-2-YL)ethanamine

Cat. No.: B14860914
M. Wt: 282.51 g/mol
InChI Key: HEGPUHMHDUNJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-6-iodopyridin-2-YL)ethanamine is an organic compound that belongs to the class of halopyridines It features a pyridine ring substituted with chlorine and iodine atoms at the 4 and 6 positions, respectively, and an ethanamine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-iodopyridin-2-YL)ethanamine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2-chloropyridine using iodotrimethylsilane as a catalyst . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from 50°C to 80°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-iodopyridin-2-YL)ethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of pyridine N-oxides or reduced pyridine derivatives.

Scientific Research Applications

2-(4-Chloro-6-iodopyridin-2-YL)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-iodopyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-6-iodopyridin-2-YL)ethanamine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical modifications and applications compared to its mono-halogenated counterparts.

Properties

Molecular Formula

C7H8ClIN2

Molecular Weight

282.51 g/mol

IUPAC Name

2-(4-chloro-6-iodopyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8ClIN2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2

InChI Key

HEGPUHMHDUNJIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.